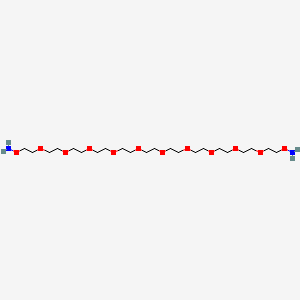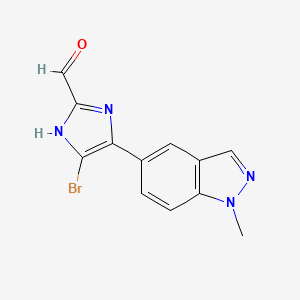
5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD33022711” is a chemical substance that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022711” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD33022711” is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: “MFCD33022711” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD33022711” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD33022711” depend on the specific type of reaction and the reagents used.
Scientific Research Applications
“MFCD33022711” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “MFCD33022711” is investigated for its potential therapeutic properties and its role in drug development. In industry, this compound is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of “MFCD33022711” involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD33022711” include other chemical substances with related structures and properties. These compounds may share some similarities in their chemical reactions and applications but can also have unique features that distinguish them from “MFCD33022711”.
Uniqueness: The uniqueness of “MFCD33022711” lies in its specific chemical structure and the particular properties it exhibits. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H9BrN4O |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
5-bromo-4-(1-methylindazol-5-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN4O/c1-17-9-3-2-7(4-8(9)5-14-17)11-12(13)16-10(6-18)15-11/h2-6H,1H3,(H,15,16) |
InChI Key |
HGSOGQPVZNLHMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(NC(=N3)C=O)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






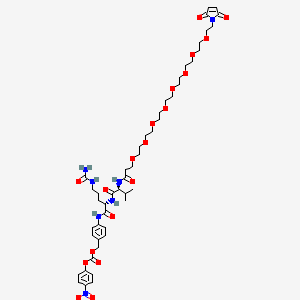


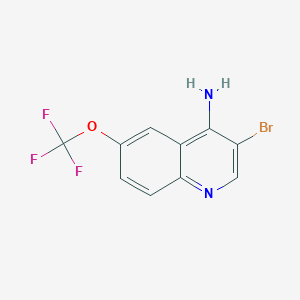


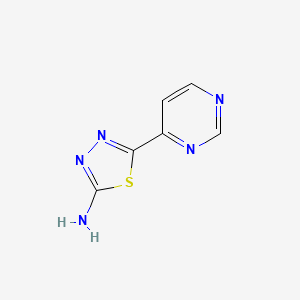
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)

